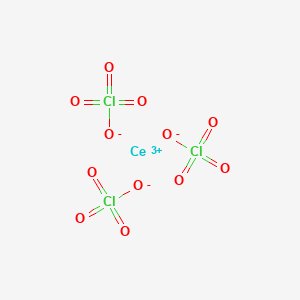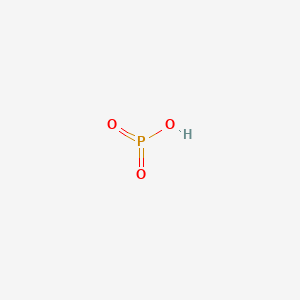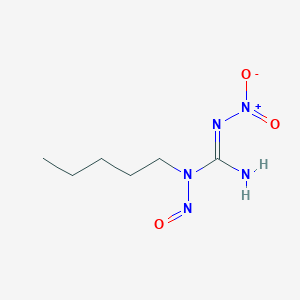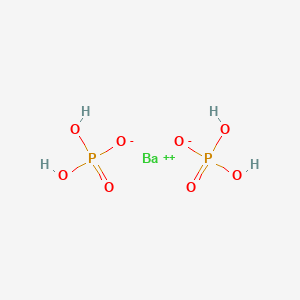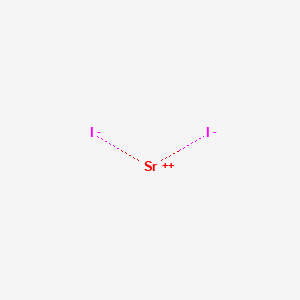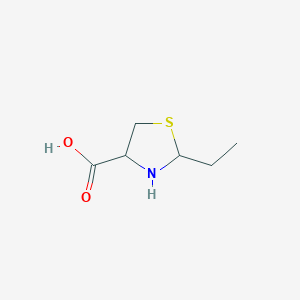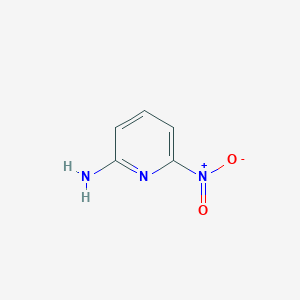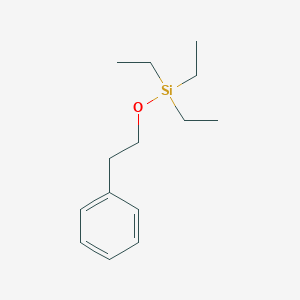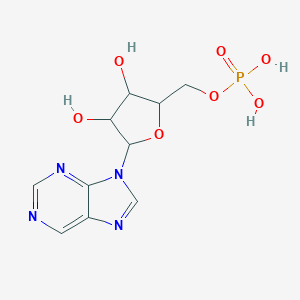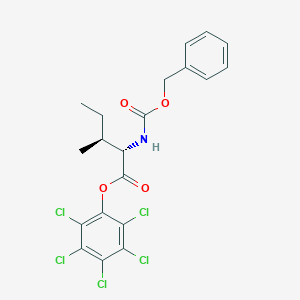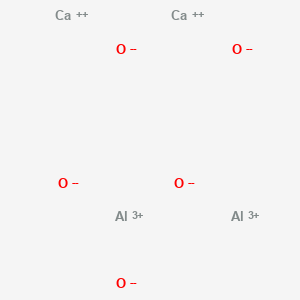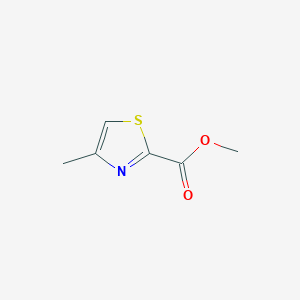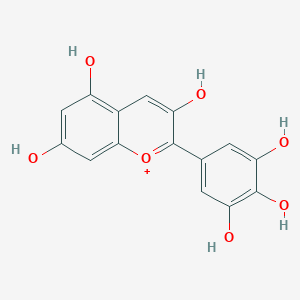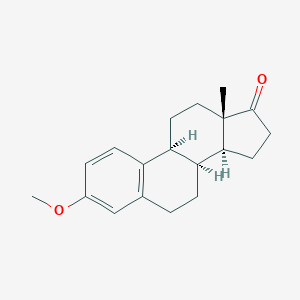
8-Isoestrone methyl ether, (+/-)-
Descripción general
Descripción
8-Isoestrone methyl ether, (+/-)- is a synthetic compound that belongs to the class of isoflavones. It is a derivative of the natural compound, 8-Isoestrone, which has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthetic compound, 8-Isoestrone methyl ether, (+/-)-, has been synthesized using different methods and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 8-Isoestrone methyl ether, (+/-)- is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-kappaB pathway. The compound has also been shown to interact with estrogen receptors (ERs), although its binding affinity to ERs is relatively low.
Efectos Bioquímicos Y Fisiológicos
8-Isoestrone methyl ether, (+/-)- has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, the compound has been reported to have neuroprotective effects, antioxidant effects, and anti-obesity effects. The compound has also been shown to modulate lipid metabolism, glucose metabolism, and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Isoestrone methyl ether, (+/-)- in lab experiments is its synthetic nature, which allows for precise control of the compound's purity and concentration. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for research on 8-Isoestrone methyl ether, (+/-)-. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more potent and selective analogs. Furthermore, the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders, warrant further investigation. Finally, the compound's safety profile and pharmacokinetic properties need to be thoroughly evaluated to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
8-Isoestrone methyl ether, (+/-)- has been studied for its potential applications in scientific research. One of the areas of research is its anti-cancer activity. Studies have shown that the compound inhibits the growth of cancer cells in vitro and in vivo, and induces apoptosis (programmed cell death) in cancer cells. Another area of research is its anti-inflammatory activity. Studies have shown that the compound reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and inhibits the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a key role in inflammation.
Propiedades
Número CAS |
13865-88-8 |
|---|---|
Nombre del producto |
8-Isoestrone methyl ether, (+/-)- |
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19+/m1/s1 |
Clave InChI |
BCWWDWHFBMPLFQ-DFEOGRTESA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Sinónimos |
(8α)-3-Methoxy-1,3,5(10)-estratrien-17-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

